molecular formula C27H27N5O2S B11674994 N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide

N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide

Cat. No.: B11674994
M. Wt: 485.6 g/mol
InChI Key: AZSYGUXQBOAJKN-OGLMXYFKSA-N
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Description

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a diethylamino group, a hydroxyphenyl group, and a thiazolyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazone by reacting 4-(diethylamino)-2-hydroxybenzaldehyde with 4-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H27N5O2S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide

InChI

InChI=1S/C27H27N5O2S/c1-3-32(4-2)23-15-12-21(25(33)16-23)17-28-31-26(34)20-10-13-22(14-11-20)29-27-30-24(18-35-27)19-8-6-5-7-9-19/h5-18,33H,3-4H2,1-2H3,(H,29,30)(H,31,34)/b28-17+

InChI Key

AZSYGUXQBOAJKN-OGLMXYFKSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=CC=C4)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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